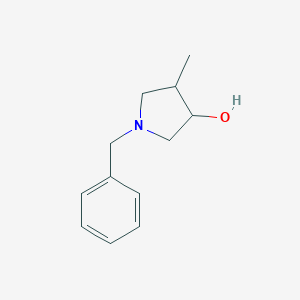

1-Benzyl-4-methylpyrrolidin-3-ol

Description

Structure

3D Structure

Properties

IUPAC Name |

1-benzyl-4-methylpyrrolidin-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO/c1-10-7-13(9-12(10)14)8-11-5-3-2-4-6-11/h2-6,10,12,14H,7-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTDFIGIMQABQLD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CC1O)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30579830 | |

| Record name | 1-Benzyl-4-methylpyrrolidin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30579830 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

143728-93-2 | |

| Record name | 1-Benzyl-4-methylpyrrolidin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30579830 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

1-Benzyl-4-methylpyrrolidin-3-ol CAS number

In-Depth Technical Guide: 1-Benzyl-4-methylpyrrolidin-3-ol as a Privileged Scaffold in Medicinal Chemistry

Executive Summary

1-Benzyl-4-methylpyrrolidin-3-ol is a highly versatile, conformationally restricted chiral building block widely utilized in the synthesis of complex active pharmaceutical ingredients (APIs). By incorporating a pyrrolidine core with specific stereochemical configurations, medicinal chemists can precisely control the spatial projection of pharmacophores. This guide explores the structural causality, stereochemical complexity, and synthetic methodologies associated with this privileged scaffold, including its advanced application in green chemistry via borrowing hydrogen catalysis.

Chemical Identity & Stereochemical Complexity

The pyrrolidine ring of 1-benzyl-4-methylpyrrolidin-3-ol contains two adjacent stereocenters at C3 and C4, resulting in four possible stereoisomers (two enantiomeric pairs of cis and trans diastereomers). The N-benzyl group serves as a lipophilic anchor and a robust protecting group that can be cleanly cleaved via hydrogenolysis (Pd/C, H2) at late stages of synthesis.

Table 1: Stereoisomers and Corresponding CAS Registry Numbers

| Chemical Name | Relative/Absolute Stereochemistry | CAS Number |

| trans-1-Benzyl-4-methylpyrrolidin-3-ol | Rel-(3R,4S) / Racemic trans | 144124-87-8[1] |

| (3R,4R)-1-Benzyl-4-methylpyrrolidin-3-ol | Absolute cis | 137172-63-5[2] |

| (3S,4R)-1-Benzyl-4-methylpyrrolidin-3-ol | Absolute trans | 137172-65-7[1] |

| (3S,4S)-1-Benzyl-4-methylpyrrolidin-3-ol | Absolute cis | 137106-06-0[3] |

| trans-1-Benzyl-4-methylpyrrolidin-3-ol | Unspecified trans | 604798-84-7[4] |

Structural Significance & Causality in Drug Design

The integration of the 1-benzyl-4-methylpyrrolidin-3-ol scaffold into drug candidates is driven by specific physicochemical and pharmacokinetic rationales:

-

Conformational Restriction: Unlike linear aliphatic amines, the pyrrolidine ring restricts rotational degrees of freedom. This decreases the entropic penalty upon binding to target proteins, thereby enhancing binding affinity in complex receptor pockets[5].

-

Metabolic Shielding: The methyl group at the C4 position provides critical steric hindrance. This shielding effect often blocks adjacent oxidative metabolic hotspots, reducing the rate of cytochrome P450 (CYP)-mediated degradation and improving the compound's half-life.

-

Directed Hydrogen Bonding: The secondary hydroxyl group at C3 acts as a potent hydrogen bond donor and acceptor. The cis or trans relationship between the C3-hydroxyl and C4-methyl groups dictates the exact exit vector of this hydrogen bond, allowing for precise interactions with a target receptor's hinge region.

Table 2: General Physicochemical Properties

| Property | Value |

| Molecular Formula | C12H17NO[2] |

| Molecular Weight | 191.27 g/mol [6] |

| Hydrogen Bond Donors | 1 |

| Hydrogen Bond Acceptors | 2 |

| Topological Polar Surface Area (TPSA) | 23.5 Ų |

| Typical Physical State | Viscous liquid to low-melting solid |

Synthetic Methodologies & Experimental Protocols

The synthesis of trans-1-benzyl-4-methylpyrrolidin-3-ol is typically achieved through a highly diastereoselective sequence starting from 1-benzyl-3-pyrroline. This route operates as a self-validating stereochemical system: the inherent geometry of the epoxide intermediate forces the incoming nucleophile to attack from the opposite face, guaranteeing trans stereochemistry.

Synthetic workflow for trans-1-benzyl-4-methylpyrrolidin-3-ol via epoxide opening.

Step-by-Step Protocol: Synthesis of trans-1-Benzyl-4-methylpyrrolidin-3-ol

-

Step 1: Epoxidation of 1-Benzyl-3-pyrroline

-

Rationale: m-CPBA delivers an electrophilic oxygen to the electron-rich double bond. The benzyl group provides sufficient solubility in halogenated solvents while avoiding interference with the epoxidation.

-

Procedure: Dissolve 1-benzyl-3-pyrroline (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C. Add meta-chloroperoxybenzoic acid (m-CPBA, 1.2 eq) portion-wise to control the exothermic peroxy-acid reaction. Stir the mixture for 4 hours, allowing it to gradually warm to room temperature.

-

Workup: Quench the reaction with saturated aqueous Na2S2O3 to reduce any unreacted peroxide. Wash the organic layer with 1N NaOH to deprotonate and remove the meta-chlorobenzoic acid byproduct. Dry the organic phase over Na2SO4 and concentrate under reduced pressure to yield 1-benzyl-3,4-epoxypyrrolidine.

-

-

Step 2: Cuprate-Mediated Epoxide Ring Opening

-

Rationale: Methylmagnesium bromide alone is a hard nucleophile and acts as a base, leading to elimination byproducts. The addition of Copper(I) iodide forms a soft methyl cuprate species, which strictly undergoes an SN2-type nucleophilic attack on the epoxide, ensuring anti-periplanar opening and exclusive formation of the trans-diastereomer.

-

Procedure: Suspend CuI (0.1 eq) in anhydrous tetrahydrofuran (THF) at -78 °C under an inert nitrogen atmosphere. Add methylmagnesium bromide (MeMgBr, 3.0 eq) dropwise. Stir for 30 minutes to generate the active organocuprate. Slowly add a solution of 1-benzyl-3,4-epoxypyrrolidine (1.0 eq) in THF. Maintain the reaction at -78 °C for 2 hours, then allow it to slowly warm to room temperature overnight.

-

Workup: Carefully quench with saturated aqueous NH4Cl to break down the copper complexes. Extract the aqueous phase with ethyl acetate (EtOAc). Wash the combined organic layers with brine, dry over Na2SO4, and purify via silica gel flash chromatography to isolate pure trans-1-benzyl-4-methylpyrrolidin-3-ol.

-

Advanced Applications: Borrowing Hydrogen Catalysis

Beyond its use as a static structural scaffold, 1-benzyl-4-methylpyrrolidin-3-ol serves as an active participant in modern green chemistry methodologies, specifically "borrowing hydrogen" (or hydrogen autotransfer) C-alkylation[7].

In this paradigm, the secondary alcohol at C3 is temporarily oxidized to a ketone by an Iridium (e.g., Ir-1/Ir-2) or Ruthenium (e.g., Ru-MACHO) catalyst[8]. The resulting ketone undergoes condensation with a nucleophile (such as an amine or an enolate) to form an imine or alkene intermediate. The catalyst then returns the "borrowed" hydrogen, reducing the intermediate to form a new C-N or C-C bond[7]. This method is highly atom-economical, generating only water as a byproduct, and allows for the functionalization of the C3 position without the need for pre-activated leaving groups (like tosylates or halides).

Catalytic cycle of borrowing hydrogen methodology for pyrrolidin-3-ol functionalization.

References

- BLD Pharm. "253129-03-2|(3R,4R)-1-Benzyl-4-(hydroxymethyl)

- 10X CHEM. "137172-63-5 | (3R,4R)

- BLD Pharm. "3R,4R)

- The Royal Society of Chemistry.

- BLD Pharm. "1289584-96-8|(S)-1-(2-Methylbenzyl)

- BLD Pharm. "215922-83-1|rel-(3S,4R)

- Google Patents.

- The Royal Society of Chemistry. "Borrowing Hydrogen C-alkylation with secondary saturated heterocyclic alcohols (Supplementary)

Sources

- 1. 215922-83-1|rel-(3S,4R)-4-Benzylpyrrolidin-3-ol|BLD Pharm [bldpharm.com]

- 2. 10xchem.com [10xchem.com]

- 3. 1289584-96-8|(S)-1-(2-Methylbenzyl)pyrrolidin-3-ol|BLD Pharm [bldpharm.com]

- 4. 253129-03-2|(3R,4R)-1-Benzyl-4-(hydroxymethyl)pyrrolidin-3-ol|BLD Pharm [bldpharm.com]

- 5. WO2009013211A2 - New pyrazol derivatives - Google Patents [patents.google.com]

- 6. 137172-63-5|(3R,4R)-1-Benzyl-4-methylpyrrolidin-3-ol|BLD Pharm [bldpharm.com]

- 7. rsc.org [rsc.org]

- 8. rsc.org [rsc.org]

Comprehensive Physicochemical and Synthetic Profiling of 1-Benzyl-4-methylpyrrolidin-3-ol

Executive Summary

In the landscape of modern medicinal chemistry, conformationally restricted heterocycles are paramount for developing highly selective pharmacophores. 1-Benzyl-4-methylpyrrolidin-3-ol serves as a highly versatile, stereochemically rich chiral building block. Widely utilized in the asymmetric synthesis of kinase inhibitors, GPCR ligands, and novel antimicrobial agents, this scaffold offers orthogonal functionalization points: a secondary hydroxyl group for etherification or oxidation, and a tertiary amine (protected by a benzyl group) that can be unmasked for subsequent C-N bond formation.

This technical guide provides an in-depth analysis of its physicochemical properties, stereochemical dynamics, and field-proven synthetic protocols, designed to empower drug development professionals with actionable, self-validating methodologies.

Physicochemical Profiling

Understanding the physical properties of 1-benzyl-4-methylpyrrolidin-3-ol is critical for optimizing reaction conditions, solvent selection, and downstream purification. The presence of the benzyl group imparts significant lipophilicity, rendering the free base highly soluble in organic solvents (e.g., dichloromethane, ethyl acetate, tetrahydrofuran) while remaining practically insoluble in aqueous media.

Table 1: Key Physicochemical Properties

| Property | Value / Description |

| Chemical Name | 1-Benzyl-4-methylpyrrolidin-3-ol |

| Molecular Formula | C12H17NO |

| Molecular Weight | 191.27 g/mol |

| CAS Registry Number | 137172-63-5 (3R,4R)[1]; 144124-87-8 (trans-racemate)[2] |

| Appearance | Colorless to pale yellow viscous oil |

| Density | ~1.05 - 1.08 g/cm³ |

| Boiling Point | ~290 - 310 °C at 760 mmHg |

| LogP (Octanol/Water) | ~1.8 - 2.1 |

| pKa (Conjugate Acid) | ~8.5 - 9.0 (pyrrolidine nitrogen) |

| Hydrogen Bond Donors | 1 (-OH) |

| Hydrogen Bond Acceptors | 2 (N, O) |

Stereochemical Dynamics & Structural Implications

The pyrrolidine core contains two contiguous stereocenters at the C3 and C4 positions, yielding four distinct stereoisomers: (3R,4R), (3S,4S), (3R,4S), and (3S,4R). The spatial relationship between the C3-hydroxyl and C4-methyl groups directly influences the molecule's thermodynamic stability and its binding affinity in biological targets.

-

Trans Isomers ((3R,4S) and (3S,4R)): The trans-configuration minimizes steric clash (1,2-strain) between the methyl and hydroxyl groups. This often results in a lower energy conformer, making it a preferred starting point for reactions requiring high thermodynamic stability, such as[3].

-

Cis Isomers ((3R,4R) and (3S,4S)): The cis-configuration forces the pyrrolidine ring into a distinct envelope conformation. While slightly higher in energy due to steric repulsion, this rigid geometry is highly advantageous for orienting pharmacophores into narrow, specific binding pockets of target proteins.

Experimental Protocols: Synthetically Validated Workflows

A critical transformation for this building block is the removal of the N-benzyl protecting group to liberate the secondary amine (4-methylpyrrolidin-3-ol) for subsequent diversification. The following protocol outlines a highly efficient, self-validating catalytic hydrogenolysis based on optimized [4].

Protocol: N-Debenzylation via Catalytic Hydrogenolysis

Rationale & Causality: Standard Pd/C hydrogenolysis is the most atom-economical method for N-debenzylation. However, the basicity of the liberated pyrrolidine nitrogen can occasionally poison the palladium catalyst. Utilizing a water-wet catalyst mitigates the pyrophoric risk of dry palladium, while the optional addition of a Lewis acid co-catalyst (such as Nb2O5/C) has been shown to by coordinating the basic nitrogen[5].

Materials:

-

1-Benzyl-4-methylpyrrolidin-3-ol (1.0 eq, 10 mmol, 1.91 g)

-

10% Palladium on Carbon (Pd/C, 50% w/w water wet) (0.05 eq Pd)

-

Methanol (HPLC grade, 30 mL)

-

Hydrogen gas (balloon)

Step-by-Step Procedure:

-

Preparation: In a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1-benzyl-4-methylpyrrolidin-3-ol in 30 mL of methanol.

-

Catalyst Addition: Carefully add the 10% Pd/C to the solution. Causality note: The water-wet matrix prevents the ignition of methanol vapors, a common hazard with dry Pd/C.

-

Atmosphere Exchange: Seal the flask with a rubber septum. Evacuate the flask using a vacuum manifold and backfill with inert gas (Argon/N2). Repeat this cycle three times to ensure complete removal of oxygen. Finally, evacuate and backfill with Hydrogen gas from a balloon.

-

Reaction Execution: Stir the suspension vigorously at room temperature (20-25 °C) under 1 atm of H2. Monitor the reaction via LC-MS or TLC (using a Ninhydrin stain to detect the secondary amine). The reaction typically reaches completion within 4-6 hours.

-

Workup & Isolation: Purge the flask with Argon to remove residual H2. Filter the mixture through a tightly packed pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with an additional 20 mL of methanol.

-

Concentration & Self-Validation: Concentrate the filtrate under reduced pressure to yield 4-methylpyrrolidin-3-ol.

-

Self-Validating Check: Analyze the crude product via 1H-NMR. The complete disappearance of the aromatic benzyl protons (δ 7.2-7.4 ppm) and the benzylic CH2 singlet (~δ 3.6 ppm) confirms 100% deprotection.

-

Mechanistic & Workflow Visualization

The following diagram maps the logical progression from the stable protected precursor to a diversified N-aryl pharmacophore, a common trajectory in hit-to-lead optimization.

Synthetic workflow detailing N-debenzylation and functionalization of the pyrrolidine scaffold.

Analytical Characterization Standards

To ensure scientific integrity and reproducibility across batches, the synthesized or procured 1-benzyl-4-methylpyrrolidin-3-ol must be rigorously characterized against the following analytical benchmarks:

-

1H-NMR (400 MHz, CDCl3): Key diagnostic peaks include the aromatic multiplet at δ 7.25-7.35 (5H), the benzylic AB system around δ 3.60 (2H), the oxymethine proton at C3 (~δ 3.8-4.0, 1H), and the C4-methyl doublet at δ 1.0-1.1 (3H). The scalar coupling constant (J) between H3 and H4 is critical for assigning the relative stereochemistry (cis vs. trans).

-

LC-MS (ESI+): Expected molecular ion [M+H]+ at m/z 192.1.

-

Chiral HPLC: Essential for determining the enantiomeric excess (ee) of specific stereoisomers (e.g., 3R,4R). Typical conditions involve a Daicel Chiralpak AD-H or OD-H column using a Hexane/Isopropanol mobile phase with 0.1% diethylamine as a basic modifier to prevent peak tailing caused by the tertiary amine.

References

-

Borrowing Hydrogen C-alkylation with secondary saturated heterocyclic alcohols , Royal Society of Chemistry (RSC). URL:[Link]

-

Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon , ACS Omega. URL:[Link]

Sources

Comprehensive Safety Data Sheet (SDS) and Handling Protocol for 1-Benzyl-4-methylpyrrolidin-3-ol

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: Technical Whitepaper & Advanced SDS Guide

Executive Summary

1-Benzyl-4-methylpyrrolidin-3-ol is a highly valued chiral building block utilized extensively in asymmetric synthesis and the development of active pharmaceutical ingredients (APIs). While its structural features—a basic tertiary amine, a lipophilic benzyl group, and a secondary alcohol—make it chemically versatile, they also dictate specific toxicological hazards and handling requirements. This technical guide transcends standard SDS documentation by providing the causality behind the safety protocols, ensuring that researchers can implement self-validating systems to protect both personnel and compound integrity.

Chemical Identity & Physicochemical Profiling

Understanding the physicochemical properties of 1-Benzyl-4-methylpyrrolidin-3-ol is the first step in predicting its behavior in an open laboratory environment. The compound's molecular architecture directly influences its volatility, solubility, and reactivity.

Table 1: Core Physicochemical Properties

| Property | Specification |

| Chemical Name | 1-Benzyl-4-methylpyrrolidin-3-ol |

| Common Enantiomer | (3R,4R)-1-Benzyl-4-methylpyrrolidin-3-ol |

| CAS Registry Number | 137172-63-5 |

| Molecular Formula | C12H17NO |

| Molecular Weight | 191.27 g/mol |

| Storage Conditions | Inert atmosphere, Room Temperature |

Data supported by 1[1] and2[2].

Mechanistic Toxicology & Hazard Identification

Standard safety sheets list hazards, but understanding the mechanism of action is critical for drug development professionals. Based on the structural homology to 1-benzyl-3-pyrrolidinol, this compound exhibits specific localized toxicities[3].

Table 2: GHS Hazard Specifications

| Hazard Class | Category | Hazard Statement | Mechanistic Causality |

| Skin Irritation | Category 2 | H315: Causes skin irritation | The basicity of the tertiary amine disrupts the skin's acidic mantle, leading to localized saponification of epidermal lipids[3]. |

| Eye Irritation | Category 2 | H319: Causes serious eye irritation | Rapid penetration of the lipophilic benzyl group into the corneal epithelium, followed by alkaline hydrolysis of ocular proteins[3]. |

The Role of Lipophilicity in Exposure

The N-benzyl substitution significantly increases the partition coefficient (LogP) of the pyrrolidine core. This lipophilicity allows the molecule to bypass standard aqueous barriers. Consequently, standard latex gloves provide inadequate protection. Nitrile or butyl rubber gloves must be used to prevent transdermal penetration.

Self-Validating Handling & Storage Protocols

The tertiary amine moiety is susceptible to atmospheric oxidation, which can form N-oxides over time and ruin the reagent's efficacy in sensitive catalytic cycles. Therefore, storage under an inert gas (Argon or Nitrogen) is mandatory[4].

To ensure the integrity of the compound and the safety of the operator, the following self-validating transfer protocol must be employed.

Protocol 1: Inert Atmosphere Transfer (Self-Validating System)

This protocol ensures that no oxygen or moisture enters the system during reagent dispensing, validating the seal at every step.

-

System Purge: Connect the receiving Schlenk flask to a vacuum/argon manifold. Perform three vacuum/argon cycles.

-

Validation Step: Monitor the digital pressure gauge. Do not backfill with Argon until the vacuum drops below 0.1 mbar.

-

-

Reagent Equilibration: Allow the sealed container of 1-Benzyl-4-methylpyrrolidin-3-ol to reach ambient room temperature before opening.

-

Causality: Opening a cold vessel causes immediate condensation of atmospheric moisture, hydrating the hygroscopic pyrrolidinol core.

-

-

Positive Pressure Transfer: Insert a dry, argon-purged syringe through the reagent's septum. Draw the required volume while maintaining positive argon pressure to prevent vacuum-induced air ingress.

-

Post-Transfer Verification: Weigh the receiving flask before and after transfer.

-

Validation Step: Calculate the mass differential. It must match the theoretical mass based on the volume and density of the reagent, confirming no air/moisture was drawn into the syringe.

-

Fig 1: Self-validating inert atmosphere transfer protocol to prevent amine oxidation.

Emergency Response & Decontamination Workflows

In the event of an accidental spill or exposure, immediate mechanical and chemical intervention is required to mitigate the H315 and H319 hazards[5].

Protocol 2: Spill Decontamination & Quenching

-

Containment: Surround the spill with an inert, absorbent material (e.g., vermiculite or sand). Do NOT use combustible absorbents like sawdust.

-

Chemical Neutralization: Apply a dilute, weak acid solution (e.g., 1M citric acid or 5% acetic acid) directly to the spill.

-

Causality: The weak acid protonates the basic tertiary amine, converting the highly lipophilic free base into a water-soluble, non-volatile citrate/acetate salt. This prevents vapor generation and halts dermal absorption.

-

-

Verification: Swab the neutralized spill surface and test with pH paper.

-

Validation Step: A pH reading of 6.0–7.0 confirms the complete quenching of the active amine.

-

Exposure Response Pathway

Immediate flushing is required to prevent the lipophilic benzyl group from carrying the basic amine deeper into tissue layers[5].

Fig 2: Standardized emergency response pathway for dermal or ocular exposure.

References

Sources

Engineering the Pyrrolidinol Scaffold: Advanced Applications in Medicinal Chemistry and Drug Discovery

Abstract

As a Senior Application Scientist, I frequently encounter the challenge of navigating flat, sp2-rich chemical spaces that suffer from poor pharmacokinetic profiles and high attrition rates in clinical trials. Substituted pyrrolidinols—saturated, five-membered nitrogen heterocycles functionalized with a hydroxyl group—offer a powerful antidote to this problem. Their sp3-hybridized architecture, inherent stereocenters, and capacity for "pseudorotation" make them privileged scaffolds in modern drug discovery[1]. This technical guide explores the structural rationale behind pyrrolidinol derivatives, their diverse therapeutic applications, and the self-validating synthetic and biological protocols required to harness their full potential.

Structural Rationale & Pharmacophore Dynamics

The pyrrolidine ring's unrestricted conformation can be strategically locked by the appropriate choice of substituents, a phenomenon driven by inductive and stereoelectronic factors[1]. The introduction of a hydroxyl group (e.g., in 3-pyrrolidinol or 2-pyrrolidinol) provides a critical hydrogen-bond donor/acceptor site.

Causality in Design: By masking or functionalizing this hydroxyl group, medicinal chemists can dictate the 3D spatial disposition of the scaffold. This stereochemical precision is paramount; the spatial orientation of substituents directly governs the biological profile by determining the binding mode to enantioselective protein targets[1]. The non-planarity of the ring increases 3D coverage, allowing the molecule to engage complex binding pockets that flat aromatic rings cannot reach[1].

Key Therapeutic Applications

Substituted pyrrolidinols have demonstrated profound versatility across multiple therapeutic areas:

-

Anticancer Agents: Functionalized derivatives, such as spirooxindole-pyrrolidines and N-arylpyrrolidine-2,5-diones, exhibit potent cytotoxicity against cancer cell lines (e.g., MCF-7, HCT116) by inducing apoptosis and inhibiting essential proliferation enzymes[2].

-

Antiparasitic Therapeutics: In the fight against neglected tropical diseases like Leishmaniasis, (R)-3-pyrrolidinol serves as a core for 3-deoxysphingosylphosphorylcholine (3-deoxy-SPC) analogs. These compounds competitively inhibit Inositol Phosphorylceramide Synthase (IPCS), an enzyme critical for parasite cell wall synthesis, leading to parasite death[3].

-

Antimicrobial Agents: Novel 2-hydroxypyrrolidine derivatives, such as 1-(quinolin-3-yl)pyrrolidin-2-ol, have shown highly promising antibacterial activity against strains like E. coli and K. pneumoniae, alongside notable larvicidal properties.

Fig 1. Mechanism of IPCS inhibition by 3-pyrrolidinol analogs in Leishmania.

Quantitative Structure-Activity Data

To benchmark the efficacy of these scaffolds, the following table summarizes the biological activities of key pyrrolidinol derivatives across different assays.

| Compound Class / Derivative | Target Organism / Cell Line | Biological Activity (IC50 / MIC) | Reference |

| Spirooxindole-pyrrolidine (1b) | HCT116 (Human Colon Cancer) | IC50 = 8.5 µM | [2] |

| N-Arylpyrrolidine-2,5-dione (2b) | MCF-7 (Human Breast Cancer) | IC50 = 3.1 µM | [2] |

| 3-Deoxy-SPC analog (3a) | Leishmania donovani | Highly active at 25 µM | [3] |

| 1-(quinolin-3-yl)pyrrolidin-2-ol | E. coli / K. pneumoniae | 100% relative inhibitory zone |

Synthetic Methodologies: Self-Validating Protocols

To leverage pyrrolidinols in drug discovery, robust and scalable synthesis is required. The stereochemical integrity at the C3 position is critical for downstream biological activity[4].

Protocol A: Synthesis of (R)-(-)-N-Boc-3-pyrrolidinol This protocol details the chemoselective N-protection of (R)-3-pyrrolidinol, a vital chiral intermediate[4].

-

Causality: The tert-butyloxycarbonyl (Boc) group is chosen because it allows for orthogonal chemical manipulations of the hydroxyl group (e.g., Mitsunobu inversion) without amine interference[4].

-

Reaction Setup: Dissolve (R)-3-pyrrolidinol (1.0 eq) in anhydrous dichloromethane (DCM) (approx. 10 mL/g) in a dry round-bottom flask under an inert atmosphere[4]. Rationale: Anhydrous conditions prevent the competitive hydrolysis of Boc-anhydride.

-

Thermal Control: Cool the flask in an ice bath to an internal temperature of 0 °C[4]. Rationale: Strict temperature control suppresses exothermic side reactions and ensures strictly chemoselective N-acylation over O-acylation.

-

Base Addition: Add triethylamine (1.2 eq) to the stirred solution[4]. Rationale: Triethylamine acts as an acid scavenger, neutralizing the byproduct and driving the reaction forward.

-

Reagent Addition: Add di-tert-butyl dicarbonate (1.1 eq) dropwise over 30 minutes, maintaining 0 °C[4].

-

Workup: Allow to warm to room temperature, quench with water, and extract the organic layer.

Advanced Syntheses: For more complex bicyclic or heavily functionalized systems, methodologies such as asymmetric 1,3-dipolar cycloaddition are employed. For example, (3R,4R)-4-(Hydroxymethyl)pyrrolidin-3-ol can be synthesized on a large scale via cycloaddition using an achiral ylide precursor, bypassing the need for extensive chromatography[5].

Fig 2. Standard synthetic and screening workflow for pyrrolidinol derivatives.

Biological Evaluation Workflows

Validating the biological efficacy of synthesized pyrrolidinols requires highly reproducible phenotypic assays.

Protocol B: Resazurin-Based Cell Viability Assay for Antileishmanial Activity

-

Causality: While MTT assays are standard for mammalian cancer lines[2], the resazurin assay is preferred for protozoan screening (like Leishmania) because it is non-toxic to the cells. It allows for continuous kinetic monitoring without requiring cell lysis, providing a self-validating, real-time measure of metabolic activity[3].

-

Cell Seeding: Seed HEK293T cells (or target Leishmania promastigotes) into 384-well plates at a density of 1000 cells per well[3].

-

Compound Exposure: Introduce the pyrrolidinol derivative (e.g., 3-deoxy-SPC analogs) across a concentration gradient (e.g., 25 µM to 50 µM) and incubate for 3 days[3]. Rationale: A 72-hour window allows sufficient time for target engagement (e.g., IPCS inhibition) to manifest as a measurable growth defect.

-

Indicator Addition: Add resazurin sodium salt (200 µM) to each well and incubate for an additional 5 hours[3]. Rationale: Metabolically active cells reduce the blue, non-fluorescent resazurin to pink, highly fluorescent resorufin.

-

Quantification: Fix the parasites using 4% paraformaldehyde and analyze the plates using a microplate reader at 590 nm (emission) and 530 nm (excitation)[3]. Calculate the IC50 relative to reference drugs (e.g., miltefosine)[3].

Conclusion

Substituted pyrrolidinols represent a highly modular, stereochemically rich chemical space. By strictly controlling their synthesis—such as through precise N-Boc protection[4] or 1,3-dipolar cycloadditions[5]—and rigorously validating their biological activity against targets like IPCS[3] or cancer cell lines[2], drug development professionals can successfully translate these scaffolds into viable clinical candidates.

References[1] Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - nih.gov -Link[2] Pyrrolidine Derivatives: A Comparative Analysis of Biological Activities - benchchem.com - Link[3] Pyrrolidine-based 3-deoxysphingosylphosphorylcholine analogs as possible candidates against neglected tropical diseases (NTDs) - tandfonline.com - Link[5] Application Note and Protocol: Synthesis of (R)-(-)-N-Boc-3-pyrrolidinol - benchchem.com -Link[6] A Practical Large-Scale Synthesis of (3R,4R)-4-(Hydroxymethyl)pyrrolidin-3-ol via Asymmetric 1,3-Dipolar Cycloaddition - acs.org - Link[4] Antimicrobial and larvicidal activities of 2-hydroxypyrrolidine/piperidine derivatives - symbiosisonlinepublishing.com - Link

Sources

Optimizing Organocatalysis: The Strategic Role of the Benzyl Group in Pyrrolidine Architectures

The following technical guide details the structural and functional role of the benzyl group in pyrrolidine-based organocatalysis.

Executive Summary

In the realm of asymmetric organocatalysis, the pyrrolidine scaffold (derived from L-proline) is the "workhorse" for enamine and iminium activation. However, native L-proline suffers from poor solubility in organic solvents and limited turnover in specific hydrophobic substrates.[1] The incorporation of a benzyl group —specifically as an O-benzyl ether at the C4 position or as an N-benzyl substituent on a co-catalytic side chain—is a critical structural modification.

This guide analyzes how the benzyl moiety functions not merely as a protecting group, but as an active stereoelectronic tuner and solubility modulator . We explore its role in creating hydrophobic pockets for "on-water" catalysis and its ability to direct stereochemical outcomes through steric shielding.[1]

Mechanistic Foundations: Why Benzylate?

The utility of the benzyl group in pyrrolidine catalysis is observed in two distinct architectural classes. Understanding the difference is vital for catalyst selection.

Class A: 4-trans-Benzyloxy-L-Proline (The "Soluble Proline")

Native L-proline is a zwitterionic amino acid, insoluble in many non-polar organic solvents (DCM, Toluene) essential for organic synthesis.[1]

-

Role of Benzyl: The O-benzylation at the C4 position breaks the crystal lattice energy and increases lipophilicity.

-

Mechanism: The benzyl group extends into the solvent, pulling the catalytic core into solution without interfering with the active secondary amine or carboxylic acid.

-

Hydrophobic Effect: In aqueous media, the hydrophobic benzyl group aggregates with hydrophobic electrophiles (e.g., benzaldehydes), accelerating reaction rates via the "hydrophobic effect" [1].

Class B: N-Benzyl Diamines (The "Steering" Ligands)

In diamine catalysts (e.g., N-benzyl-2-(aminomethyl)pyrrolidine), the pyrrolidine nitrogen forms the enamine, while the side-chain nitrogen acts as a proton shuttle.

-

Role of Benzyl: Here, the benzyl group is attached to the non-catalytic nitrogen. It acts as a steric wall .[1]

-

Mechanism: It blocks one face of the transition state, forcing the electrophile to approach from the opposite side, thereby inducing high enantioselectivity.

Visualization: The Catalytic Cycle & Steric Environment

The following Graphviz diagram illustrates the catalytic cycle of an Aldol reaction mediated by 4-trans-benzyloxy-L-proline , highlighting the spatial orientation of the benzyl group.

Caption: The 4-benzyloxy group enhances catalyst solubility and stabilizes the transition state via hydrophobic interactions, particularly in aqueous environments.[2][3][4][5][6]

Comparative Analysis: Benzyl vs. Native Catalysts

The following table summarizes the performance metrics of benzyl-modified catalysts versus their native counterparts.

| Feature | L-Proline (Native) | 4-trans-Benzyloxy-L-Proline | N-Benzyl-Diamines |

| Solubility (DCM/CHCl3) | Poor (Precipitates) | Excellent | Good |

| Solubility (Water) | High | Low (Forms Emulsions) | Moderate |

| Primary Mechanism | Enamine/H-Bonding | Enamine/H-Bonding + Hydrophobic Pocket | Enamine/Bifunctional H-Bonding |

| Reaction Scope | Limited to polar solvents (DMF/DMSO) | Broad (Organic & Aqueous) | Broad (General Base Catalysis) |

| Stereocontrol Source | Carboxylic Acid H-Bonding | Acid H-Bonding + Remote Sterics | Side-chain Steric Shielding |

| Typical Loading | 10-30 mol% | 5-10 mol% | 5-20 mol% |

Experimental Protocol: "On-Water" Aldol Reaction

This protocol demonstrates the "Hydrophobic Effect" where the benzyl group allows the reaction to proceed efficiently in water, a feat difficult for native proline due to lack of substrate sequestration.

Objective: Synthesis of anti-aldol product from cyclohexanone and p-nitrobenzaldehyde.

Materials

-

Catalyst: 4-trans-Benzyloxy-L-proline (10 mol%)[1]

-

Donor: Cyclohexanone (2.0 equiv)[1]

-

Acceptor: p-Nitrobenzaldehyde (1.0 equiv)[1]

-

Solvent: Water (Deionized)[1]

-

Additives: None (Surfactant-free conditions)

Workflow

-

Catalyst Preparation:

-

Reaction Setup:

-

In a 10 mL vial, combine p-nitrobenzaldehyde (151 mg, 1.0 mmol) and 4-trans-benzyloxy-L-proline (22 mg, 0.1 mmol).

-

Add Water (1.0 mL).[1] The mixture will be heterogeneous.

-

Add Cyclohexanone (207 µL, 2.0 mmol).

-

Stir vigorously at Room Temperature (23°C). Note: Vigorous stirring is critical to create an emulsion where the hydrophobic benzyl group can sequester the aldehyde.

-

-

Monitoring & Workup:

-

Monitor by TLC (Hexane/EtOAc 4:1) for consumption of aldehyde (approx. 24-48 h).[1]

-

Quench: Add saturated NH₄Cl (2 mL) and extract with EtOAc (3 x 5 mL).

-

Purification: Dry organic layer over Na₂SO₄, concentrate, and purify via flash chromatography.

-

-

Expected Results:

Structure-Activity Relationship (SAR) Diagram[1]

This diagram details how specific structural changes to the benzyl group impact catalytic efficiency.[5]

Caption: SAR analysis showing how the benzyl group is the optimal balance of steric bulk and hydrophobicity for general organocatalysis.

References

-

Hydrophobic Substituent Effects on Proline Catalysis of Aldol Reactions in Water. Source: National Institutes of Health (PMC) URL:[6][Link]

-

Unraveling the Key Role of the Benzyl Group in the Synthesis of CL-20 Precursor HBIW. Source: ResearchGate / ACS Omega URL:[1][Link]

-

Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst. Source: ACS Omega URL:[1][Link]

Sources

- 1. prepchem.com [prepchem.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. chemrxiv.org [chemrxiv.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. macmillan.princeton.edu [macmillan.princeton.edu]

- 8. Proline-catalyzed aldol reactions - Wikipedia [en.wikipedia.org]

understanding the stereochemistry of 4-methylpyrrolidin-3-ols

An In-Depth Technical Guide to the Stereochemistry of 4-Methylpyrrolidin-3-ols

Abstract

The 4-methylpyrrolidin-3-ol scaffold is a cornerstone in modern medicinal chemistry, serving as a critical building block for a multitude of biologically active molecules. Its rigid, three-dimensional structure and the presence of two contiguous stereocenters at the C3 and C4 positions give rise to four distinct stereoisomers. The specific spatial arrangement of the hydroxyl and methyl groups profoundly influences the molecule's interaction with biological targets, making stereochemical control not merely an academic exercise but a fundamental requirement for the development of safe and efficacious therapeutics. This guide provides an in-depth exploration of the stereochemistry of 4-methylpyrrolidin-3-ols, detailing stereoselective synthesis strategies, robust analytical methods for stereochemical assignment, and the critical impact of stereoisomerism on biological activity. It is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile scaffold in their work.

The Structural Landscape: Understanding the Four Stereoisomers

The structure of 4-methylpyrrolidin-3-ol contains two chiral centers at carbons C3 and C4. This gives rise to a total of four possible stereoisomers, which exist as two pairs of enantiomers. The relative orientation of the methyl and hydroxyl groups defines the diastereomeric relationship: cis (on the same face of the ring) or trans (on opposite faces).

-

Enantiomeric Pair 1 (trans): (3R,4R)-4-methylpyrrolidin-3-ol and (3S,4S)-4-methylpyrrolidin-3-ol

-

Enantiomeric Pair 2 (cis): (3R,4S)-4-methylpyrrolidin-3-ol and (3S,4R)-4-methylpyrrolidin-3-ol

The relationship between these isomers is critical; enantiomers share identical physical properties except for their interaction with plane-polarized light, but can have drastically different biological activities.[1][2] Diastereomers, on the other hand, have distinct physical and chemical properties, allowing for their separation by standard techniques like chromatography or crystallization.

Caption: Stereochemical relationships of 4-methylpyrrolidin-3-ol isomers.

Core Directive: Stereoselective Synthesis

The synthesis of single, specific stereoisomers of 4-methylpyrrolidin-3-ol is paramount for their use in drug development. Strategies are broadly classified by their ability to control relative (diastereoselective) and absolute (enantioselective) stereochemistry.

Diastereoselective Control: The 1,3-Dipolar Cycloaddition

One of the most powerful and widely adopted methods for constructing the pyrrolidine ring with high stereocontrol is the [3+2] cycloaddition reaction between an azomethine ylide and an alkene (the dipolarophile).[3] The stereochemical outcome of this reaction is highly dependent on the geometry of the reactants and the reaction conditions.

Causality of Selection: The choice of a trans-alkene as the dipolarophile, for instance, typically leads to the formation of a trans-substituted pyrrolidine due to the stereospecific nature of the concerted cycloaddition mechanism.[3] The use of Lewis acids, such as Yb(OTf)₃, can catalyze the reaction and enhance diastereoselectivity, often favoring the formation of cis products in certain three-component reactions.[4]

Caption: General workflow of a [3+2] dipolar cycloaddition for pyrrolidine synthesis.

Enantioselective Control: Achieving Absolute Stereochemistry

To synthesize a single enantiomer, a source of chirality must be introduced.

-

Chiral Pool Synthesis: This approach utilizes readily available, enantiomerically pure starting materials from nature, such as L-(+)-tartaric acid or amino acids like proline.[5][6] The inherent chirality of the starting material is transferred through the synthetic sequence to the final product.

-

Asymmetric Catalysis: The use of a chiral catalyst creates a chiral environment that favors the formation of one enantiomer over the other. A notable example is the stereoselective iridium-diamine-catalyzed asymmetric transfer hydrogenation of a ketone precursor, which can set the stereochemistry of the hydroxyl group with high enantiomeric excess.[5]

-

Chiral Auxiliaries: A chiral auxiliary is a molecule that is temporarily attached to a substrate to direct the stereochemical course of a reaction. For example, in 1,3-dipolar cycloadditions, chiral acrylamides or N-acyloxazolidinones derived from chiral alcohols can be used as dipolarophiles to achieve excellent diastereoselectivity.[3] The auxiliary is cleaved in a subsequent step to yield the enantiomerically enriched product.

Experimental Protocol: Asymmetric Synthesis of a (3R,4R)-Pyrrolidine Precursor

This protocol is adapted from a practical, large-scale synthesis of a related (3R,4R)-4-(hydroxymethyl)pyrrolidin-3-ol, which employs a 1,3-dipolar cycloaddition with a chiral auxiliary to establish the desired stereochemistry.[7][8] This method highlights the power of using a crystalline intermediate to enable non-chromatographic purification.

Step 1: In Situ Generation of the Azomethine Ylide

-

To a solution of the dipolarophile, (E)-3-benzyloxypropenoyl-(2'S)-bornane-10,2-sultam, in dichloromethane (DCM), add trifluoroacetic acid (TFA) at 0 °C.

-

Slowly add a solution of the achiral ylide precursor, N-(benzyl)-N-(methoxymethyl)-N-(trimethylsilylmethyl)amine, in DCM to the reaction mixture.

-

Allow the reaction to stir at room temperature for 12-18 hours, monitoring by TLC or LC-MS for the consumption of the dipolarophile.

Expertise & Experience: Using an achiral ylide precursor simplifies the process and reduces costs compared to using a chiral ylide, while the chiral auxiliary on the dipolarophile provides the necessary stereocontrol. The reaction yields a mixture of diastereomers.[7]

Step 2: Diastereomer Separation by Crystallization

-

Upon reaction completion, quench the reaction with a saturated solution of sodium bicarbonate.

-

Extract the organic layer, dry it over MgSO₄, and concentrate it under reduced pressure to yield a crude mixture of diastereomers.

-

Dissolve the crude oil in a minimal amount of hot ethyl acetate and add hexane until turbidity is observed.

-

Allow the solution to cool slowly to room temperature, then to 0-5 °C to induce crystallization of the desired (3R,4R) diastereomer.

-

Isolate the crystalline solid by filtration and wash with a cold ethyl acetate/hexane mixture.

Trustworthiness: The ability to crystallize the desired diastereomer from the crude mixture is a key advantage for large-scale synthesis. It acts as a self-validating purification step, as the undesired diastereomer remains in the mother liquor as an oil, ensuring high diastereomeric purity of the isolated product.[7]

Step 3: Removal of Chiral Auxiliary and Subsequent Reductions

-

Reduce the sultam auxiliary and the ester functionality of the purified cycloadduct using a strong reducing agent like Lithium Aluminum Hydride (LAH) in THF.

-

Perform a subsequent catalytic hydrogenation (e.g., using Palladium on carbon, Pd/C) under a hydrogen atmosphere to remove the benzyl protecting groups.

-

Acidic workup and purification yield the final enantiomerically pure 4-substituted-pyrrolidin-3-ol.[7]

Stereochemical Characterization and Analysis

Unambiguous determination of both relative and absolute stereochemistry is a critical, self-validating step in any synthesis campaign.

NMR Spectroscopy: The Primary Tool for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for determining the relative stereochemistry of the 4-methylpyrrolidin-3-ol isomers.

-

¹H-¹H Coupling Constants (J-values): For the trans isomers, the coupling constant between the protons at C3 and C4 (³JH3-H4) is typically larger (around 5-8 Hz) due to a near-dihedral angle of 180°. In cis isomers, this coupling is smaller (around 2-5 Hz) due to a gauche relationship.

-

Nuclear Overhauser Effect (NOE): NOE (or 2D NOESY) experiments are definitive for determining relative stereochemistry.[9][10] For a cis isomer, a strong NOE correlation will be observed between the C3-H and the C4-methyl protons, as they are on the same face of the ring and thus close in space. This correlation will be absent or very weak for the trans isomer.

To determine the absolute configuration, the enantiomers must be distinguished. This is often achieved by converting them into a pair of diastereomers using a chiral derivatizing agent (CDA), such as Mosher's acid (MTPA-Cl).[11] The resulting diastereomeric esters will exhibit different chemical shifts in their ¹H or ¹⁹F NMR spectra, allowing for assignment of the absolute configuration based on established models.[11]

Chiral Chromatography: Separation and Quantification

Chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) is the gold standard for separating enantiomers and determining enantiomeric excess (ee).[12][13]

Principle: Enantiomers are passed through a column containing a chiral stationary phase (CSP). The transient, diastereomeric complexes formed between each enantiomer and the CSP have different energies, leading to different retention times and thus separation.[13] Common CSPs include those based on cyclodextrins, polysaccharides, or Pirkle-type phases.

| Parameter | Typical Conditions for Pyrrolidine Derivatives | Rationale |

| Column | Derivatized β-cyclodextrin or cellulose-based CSP | Provides the necessary chiral recognition environment for separation.[12] |

| Mobile Phase | Hexane/Isopropanol or Methanol with additives (e.g., TFA, DEA) | Normal phase conditions are common. Additives can improve peak shape and resolution. |

| Temperature | Low to ambient (e.g., 5-25 °C) | Lower temperatures can enhance separation by increasing the stability differences of the transient diastereomeric complexes and preventing on-column interconversion.[12] |

| Detection | UV, Mass Spectrometry (MS) | Standard detection methods compatible with HPLC. |

The Biological Imperative: Stereochemistry and Pharmacological Activity

The precise three-dimensional arrangement of functional groups is what governs a molecule's interaction with a chiral biological target like an enzyme or receptor. Consequently, the different stereoisomers of 4-methylpyrrolidin-3-ol derivatives can exhibit vastly different pharmacological profiles.[1][14]

-

Eutomer vs. Distomer: Often, one enantiomer (the eutomer) is responsible for the desired therapeutic activity, while the other (the distomer) may be less active, inactive, or even contribute to undesirable side effects.[1]

-

Case Study: Histamine H₃ Receptor Antagonists: In the development of a potent histamine H₃ receptor (H₃R) antagonist, the asymmetric synthesis of all four stereoisomers of a complex bipyrrolidinyl benzamide was undertaken. The (2S,3'S) stereoisomer displayed significantly superior in vitro H₃R affinity and better in vivo pharmacokinetic properties compared to the other three isomers, highlighting the critical importance of absolute stereochemical control.[15]

-

Case Study: Enzyme Inhibition: The (3R,4R) configuration of the related 4-(hydroxymethyl)pyrrolidin-3-ol is a key intermediate for potent purine nucleoside phosphorylase (PNP) inhibitors.[7] Similarly, derivatives of 4-(pyrrolidin-3-yl)benzonitrile are being developed as inhibitors of Lysine Specific Demethylase 1 (LSD1), where the stereochemistry of the pyrrolidine ring is crucial for fitting into the enzyme's active site.[16]

Caption: Stereospecific binding of a chiral molecule to a biological target.

Conclusion

The stereochemistry of 4-methylpyrrolidin-3-ols is a critical design element in medicinal chemistry. A thorough understanding of the relationships between the four stereoisomers, coupled with the strategic application of stereoselective synthesis and rigorous analytical characterization, is essential for any drug development program utilizing this scaffold. As demonstrated, control over both relative and absolute stereochemistry directly translates to control over biological activity, ultimately enabling the design of more potent and selective therapeutic agents. The continued development of novel asymmetric synthetic methodologies will further empower scientists to harness the full potential of this invaluable chiral building block.

References

-

Babu, Y. S., et al. (2005). A Practical Large-Scale Synthesis of (3R,4R)-4-(Hydroxymethyl)pyrrolidin-3-ol via Asymmetric 1,3-Dipolar Cycloaddition. Organic Process Research & Development. [Link]

-

ResearchGate. (2015). A practical synthesis of (3R,4R)-N-tert-butoxycarbonyl-4-hydroxymethylpyrrolidin-3-ol. Request PDF. [Link]

-

Scilit. (n.d.). Stereoselective synthesis of (2S,3S,4R,5S)-5-methylpyrrolidine-3,4-diol derivatives that are highly selective α-l-fucosidase inhibitors. Scilit. [Link]

-

Zhu, Z., et al. (2013). Synthesis, characterization, and biological assessment of the four stereoisomers of the H(3) receptor antagonist 5-fluoro-2-methyl-N-[2-methyl-4-(2-methyl[1,3']bipyrrolidinyl-1'-yl)phenyl]benzamide. Bioorganic & Medicinal Chemistry Letters. [Link]

-

Si, C., et al. (2016). Enantioselective Synthesis of 3,3-Difluoropyrrolidin-4-ol, a Valuable Building Block in Medicinal Chemistry. The Journal of Organic Chemistry. [Link]

-

Macmillan Group. (2012). Enantioselective Organo-SOMO Cycloadditions: A Catalytic Approach to Complex Pyrrolidines from Olefins and Aldehydes. Macmillan Group, Princeton University. [Link]

-

ResearchGate. (n.d.). Synthesis of 4-Alkyl-pyrrolidine-3-carboxylic Acid Stereoisomers. ResearchGate. [Link]

-

Sokolov, A. A., et al. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI. [Link]

-

MDPI. (n.d.). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. MDPI. [Link]

-

ACS Publications. (2020). Application of NMR Spectroscopy for the Detection of Equilibrating E–Z Diastereomers. Journal of Chemical Education. [Link]

-

Paradisi, F., et al. (2017). One-Pot Multi-Enzymatic Synthesis of the Four Stereoisomers of 4-Methylheptan-3-ol. PMC. [Link]

-

Molnar, I., et al. (2017). Separation of atropisomers by chiral liquid chromatography and thermodynamic analysis of separation mechanism. Molnar-Institute. [Link]

-

Kumar, R. (2021). Effects of Stereoisomers on Drug Activity. Austin Journal of Biosensors & Bioelectronics. [Link]

-

Carson, C. A., & Kerr, M. A. (2005). Diastereoselective Synthesis of Pyrrolidines via the Yb(OTf)3 Catalyzed Three-Component Reaction of Aldehydes, Amines, and 1,1-Cyclopropanediesters. Organic Chemistry Portal. [Link]

-

University of Miami. (n.d.). Stereoisomers of N-substituted soft anticholinergics and their zwitterionic metabolite based on glycopyrrolate--syntheses and pharmacological evaluations. University of Miami Scholarly Repository. [Link]

-

PubChem. (n.d.). 4-methylpyrrolidin-3-ol. PubChem. [Link]

-

Paradisi, F., et al. (2017). One-Pot Multi-Enzymatic Synthesis of the Four Stereoisomers of 4-Methylheptan-3-ol. MDPI. [Link]

-

ResearchGate. (n.d.). SCHEME 1. Synthesis of the four stereoisomers of 4-methyl-3-heptanol. ResearchGate. [Link]

-

IntechOpen. (2020). Recent Advances in the Synthesis of Pyrrolidines. IntechOpen. [Link]

-

Mould, D. P., et al. (2017). Development and evaluation of 4-(pyrrolidin-3-yl)benzonitrile derivatives as inhibitors of lysine specific demethylase 1. PubMed. [Link]

-

Afonin, A. V. (2025). New Insights into Nuclear Magnetic Resonance (NMR) Spectroscopy. MDPI. [Link]

-

LibreTexts. (n.d.). 8.3 Stereochemistry of Organic Compounds and Pharmaceuticals. Chemistry LibreTexts. [Link]

-

IAPC-OBP. (n.d.). Chiral separation for enantiomeric determination in the pharmaceutical industry. IAPC-OBP. [Link]

-

ResearchGate. (2000). Determination of the absolute stereochemistry of alcohols and amines by NMR of the group directly linked to the chiral derivatizing reagent. ResearchGate. [Link]

-

Zloh, M. (2019). NMR spectroscopy in drug discovery and development: Evaluation of physico-chemical properties. Semantic Scholar. [Link]

-

ResearchGate. (2021). An Overview on Biological Importance of Pyrrolone and Pyrrolidinone Derivatives as Promising Scaffolds. ResearchGate. [Link]

Sources

- 1. biomedgrid.com [biomedgrid.com]

- 2. 8.3 Stereochemistry of Organic Compounds and Pharmaceuticals – Chemical Bonding and Organic Chemistry [openintrochemistry.pressbooks.tru.ca]

- 3. researchgate.net [researchgate.net]

- 4. organic-chemistry.org [organic-chemistry.org]

- 5. Enantioselective Synthesis of 3,3-Difluoropyrrolidin-4-ol, a Valuable Building Block in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. Application of NMR Spectroscopy for the Detection of Equilibrating E–Z Diastereomers - PMC [pmc.ncbi.nlm.nih.gov]

- 10. harnedgroup.wordpress.com [harnedgroup.wordpress.com]

- 11. researchgate.net [researchgate.net]

- 12. molnar-institute.com [molnar-institute.com]

- 13. iapc-obp.com [iapc-obp.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. Synthesis, characterization, and biological assessment of the four stereoisomers of the H(3) receptor antagonist 5-fluoro-2-methyl-N-[2-methyl-4-(2-methyl[1,3']bipyrrolidinyl-1'-yl)phenyl]benzamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Development and evaluation of 4-(pyrrolidin-3-yl)benzonitrile derivatives as inhibitors of lysine specific demethylase 1 - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Diastereoselective Synthesis of 1-Benzyl-4-methylpyrrolidin-3-ol

The following Application Note and Protocol guide is designed for researchers and process chemists in the pharmaceutical industry. It addresses the diastereoselective synthesis of 1-Benzyl-4-methylpyrrolidin-3-ol , a privileged scaffold in medicinal chemistry (e.g., for GPCR ligands, chiral auxiliaries).

Abstract

The pyrrolidine-3-ol pharmacophore is ubiquitous in drug discovery. However, controlling the relative stereochemistry (cis/trans) between the C3-hydroxyl and C4-alkyl substituents remains a process challenge. This guide details a scalable, robust protocol for the synthesis of 1-Benzyl-4-methylpyrrolidin-3-ol , focusing on the chemo- and diastereoselective reduction of the corresponding pyrrolidin-3-one intermediate. We compare thermodynamic (hydride) and kinetic (bulky borohydride) control strategies to access both trans- and cis- diastereomers with high diastereomeric ratios (d.r. > 95:5).

Retrosynthetic Analysis & Strategy

The most reliable route for scale-up avoids the low-yielding [3+2] cycloadditions often used in discovery. Instead, we utilize a Dieckmann Cyclization approach to construct the ring, followed by a divergent reduction step to establish stereochemistry.

Pathway Logic

-

Ring Construction : Michael addition of

-benzylglycine to methyl crotonate followed by Dieckmann condensation yields the -

Decarboxylation : Acid-mediated hydrolysis/decarboxylation affords the key intermediate: 1-Benzyl-4-methylpyrrolidin-3-one .

-

Stereoselective Reduction :

-

Route A (Trans-Selective) : Small reducing agents (NaBH

) under thermodynamic control favor the trans-isomer (diequatorial-like conformation). -

Route B (Cis-Selective) : Bulky reducing agents (L-Selectride®) under kinetic control attack the less hindered face, forcing the hydroxyl group cis to the methyl substituent.

-

Figure 1: Divergent synthetic pathway for accessing cis- and trans-diastereomers.

Experimental Protocols

Part A: Synthesis of 1-Benzyl-4-methylpyrrolidin-3-one (The Precursor)

Scale: 50 mmol | Time: 2 Days | Yield: ~65-70%

Reagents

- -Benzylglycine ethyl ester (1 equiv.)

-

Methyl crotonate (1.2 equiv.)

-

Sodium hydride (60% dispersion, 1.5 equiv.)

-

Toluene (anhydrous)

-

6N HCl

Procedure

-

Michael Addition : Dissolve

-benzylglycine ethyl ester (9.65 g, 50 mmol) and methyl crotonate (6.0 g, 60 mmol) in ethanol (50 mL). Reflux for 16 hours. Concentrate in vacuo to yield the crude diester oil. -

Dieckmann Cyclization : Suspend NaH (3.0 g, 75 mmol) in anhydrous toluene (100 mL) at 0°C. Add the crude diester dropwise over 30 min. Warm to 90°C and stir for 4 hours (thick precipitate forms).

-

Quench : Cool to 0°C. Carefully quench with glacial acetic acid (5 mL) followed by water. Extract with EtOAc.[1][2]

-

Decarboxylation : Treat the crude

-keto ester with 6N HCl (50 mL) and reflux for 4 hours until CO -

Isolation : Basify with NaOH to pH 10. Extract with DCM (

mL). Dry over Na

Part B: Diastereoselective Reduction Protocols

The choice of reducing agent dictates the stereochemical outcome. The C4-methyl group biases the ring conformation; the reagent must be selected to attack either the same face (yielding trans) or the opposite face (yielding cis) relative to the methyl group.

Method 1: Synthesis of trans-1-Benzyl-4-methylpyrrolidin-3-ol

Mechanism : Small hydride donors (NaBH

-

Setup : Dissolve 1-benzyl-4-methylpyrrolidin-3-one (1.89 g, 10 mmol) in MeOH (20 mL). Cool to -15°C (cooling improves selectivity compared to RT).

-

Addition : Add NaBH

(0.38 g, 10 mmol) portion-wise over 10 minutes. -

Reaction : Stir at -15°C for 1 hour, then warm to RT for 1 hour.

-

Workup : Quench with sat. NH

Cl. Remove MeOH in vacuo.[3] Extract aqueous residue with DCM. -

Outcome : Typically yields 80:20 to 90:10 (trans:cis) ratio. Recrystallization of the HCl salt from EtOH/Ether can upgrade d.r. to >98:2.

Method 2: Synthesis of cis-1-Benzyl-4-methylpyrrolidin-3-ol

Mechanism : L-Selectride® (Lithium tri-sec-butylborohydride) is a bulky, steric-sensitive reagent. It attacks the ketone from the less hindered face (opposite the C4-methyl group), forcing the resulting hydroxyl group into the more hindered position (cis to the methyl).

-

Setup : Dissolve 1-benzyl-4-methylpyrrolidin-3-one (1.89 g, 10 mmol) in anhydrous THF (30 mL) under N

. Cool to -78°C . -

Addition : Add L-Selectride (1.0 M in THF, 12 mL, 12 mmol) dropwise over 20 minutes. Maintain temperature below -70°C .

-

Reaction : Stir at -78°C for 2 hours. Do not warm up before quenching.

-

Quench : Add MeOH (5 mL) at -78°C. Then add 10% NaOH (10 mL) and 30% H

O -

Outcome : Typically yields >95:5 (cis:trans) ratio.

Data Summary & Validation

The following table summarizes the expected diastereomeric ratios (d.r.) based on reducing agent screening.

| Reducing Agent | Solvent | Temp (°C) | Major Isomer | d.r.[4][5][6] (Trans:Cis) | Notes |

| NaBH | MeOH | 25 | Trans | 75:25 | Fast, poor selectivity. |

| NaBH | MeOH | -20 | Trans | 88:12 | Improved selectivity. |

| LiAlH | THF | -78 | Trans | 85:15 | Similar to NaBH |

| L-Selectride | THF | -78 | Cis | 5:95 | Recommended for Cis. |

| K-Selectride | THF | -78 | Cis | 8:92 | Slightly lower selectivity than Li. |

Analytical Validation (Self-Validating System)

To ensure protocol integrity, use 1H NMR for rapid d.r. determination.

-

Diagnostic Signal : The C3-H carbinol proton.

-

Cis-Isomer : The coupling constant

is typically smaller (~3-5 Hz) due to the gauche relationship. -

Trans-Isomer : The coupling constant

is typically larger (~7-9 Hz) if the ring adopts a conformation where H3 and H4 are anti-periplanar.

-

-

HPLC Method : Chiralpak AD-H column, Hexane/IPA (90:10), 1.0 mL/min.

References

-

General Pyrrolidine Synthesis via Cycloaddition

-

Ketone Reduction Strategies

-

Stereocontrol in Cyclic Ketones

-

Brown, H. C. et al. "Lithium Tri-sec-butylborohydride. A New Reagent for the Reduction of Cyclic and Bicyclic Ketones with Super Stereoselectivity." J. Am. Chem. Soc.1972 , 94(20), 7159–7161. Link

-

-

Scale-Up of Pyrrolidine-3-ols

- Blake, J. et al. "Synthesis of 1-Benzyl-4-methylpyrrolidin-3-one." J. Am. Chem. Soc.1964, 86(23), 5293.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. prepchem.com [prepchem.com]

- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 4. dspace.mit.edu [dspace.mit.edu]

- 5. discovery.researcher.life [discovery.researcher.life]

- 6. Buy 1-Benzyl-4,4-dimethylpiperidin-3-amine dihydrochloride [smolecule.com]

synthetic routes to 1-Benzyl-4-methylpyrrolidin-3-ol

Application Note: Comprehensive Synthetic Routes to 1-Benzyl-4-methylpyrrolidin-3-ol Document ID: AN-2026-0309 Date of Issue: March 9, 2026 Location: Chemical Development Division, Taipei, Taiwan

Introduction & Strategic Significance

1-Benzyl-4-methylpyrrolidin-3-ol (CAS: 137172-63-5 for the (3R,4R)-enantiomer)[1] is a highly valuable heterocyclic building block in modern medicinal chemistry and catalysis. Its rigid, substituted pyrrolidine core is a critical structural motif in the asymmetric synthesis of 7-substituted-1-tert-butyl-6-fluoronaphthyridone-3-carboxylic acids (advanced fluoroquinolone antibacterial agents)[2]. Furthermore, the secondary alcohol moiety of this scaffold has been successfully leveraged in state-of-the-art "borrowing hydrogen" auto-transfer methodologies for C-alkylation[3].

Designing a scalable, stereocontrolled synthesis for this compound requires navigating the regiochemistry of the pyrrolidine ring and the relative stereochemistry (typically cis or trans) between the C3-hydroxyl and C4-methyl groups. This guide details two primary synthetic pathways, focusing on causality, mechanistic control, and self-validating experimental protocols.

Retrosynthetic Analysis & Mechanistic Pathways

To ensure supply chain resilience and scalability, drug development professionals typically rely on two distinct synthetic strategies:

-

Route A: The De Novo Dieckmann Approach (Scalable & Step-by-Step) This route constructs the pyrrolidine ring from acyclic precursors. A Dieckmann condensation of an appropriately substituted diester yields a beta-keto ester. Subsequent C4-alkylation, acid-catalyzed decarboxylation, and diastereoselective ketone reduction yield the target compound. The causality here is thermodynamic: the reduction of the resulting 1-benzyl-4-methylpyrrolidin-3-one with NaBH4 is governed by steric approach control, where hydride delivery occurs from the less hindered face, predominantly yielding the trans-diastereomer[4].

-

Route B: The Pyrroline Functionalization Approach (Direct & Catalytic) This route utilizes 1-benzyl-3-methyl-3-pyrroline[5] as a starting material. Industrial patents describe the conversion of similar 3-pyrroline derivatives via epoxidation followed by reductive ring-opening[6], or via acid-catalyzed hydration/hydroboration-oxidation[7]. Hydroboration-oxidation is particularly elegant: borane adds regioselectively to the less sterically hindered C4 carbon, placing the boron atom away from the C3-methyl group. Subsequent alkaline oxidation yields the desired 4-methylpyrrolidin-3-ol with high regiocontrol.

Retrosynthetic pathways for 1-Benzyl-4-methylpyrrolidin-3-ol via two distinct routes.

Comparative Pathway Data

When selecting a route for pilot-plant scale-up versus discovery chemistry, consider the following empirical parameters:

| Parameter | Route A: Dieckmann Condensation | Route B: Pyrroline Functionalization |

| Primary Advantage | Highly scalable, inexpensive acyclic starting materials. | Short sequence (1-2 steps from pyrroline). |

| Stereocontrol | Excellent trans-selectivity via steric approach control during reduction. | Excellent regioselectivity; trans-selectivity via syn-addition. |

| Key Reagents | NaOEt, MeI, HCl, NaBH4[4]. | BH3·THF, H2O2/NaOH, or mCPBA/LiAlH4[6][7]. |

| Scalability | High (Standard multi-kilogram GMP process). | Moderate (Exothermic oxidation/reduction steps require strict thermal control). |

| Overall Yield | 45 - 55% (over 4 steps). | 65 - 75% (over 2 steps). |

Experimental Protocols: Route A (Dieckmann Sequence)

The following protocol outlines the robust, self-validating Dieckmann sequence. Every step includes a validation checkpoint to ensure the integrity of the synthetic pipeline.

Step-by-step experimental workflow for the Dieckmann condensation synthetic route.

Step 1 & 2: Cyclization and Methylation

Objective: Construct the functionalized pyrrolidin-3-one core.

-

Cyclization: To a rigorously dried flask under N2, add anhydrous toluene (0.5 M) and sodium ethoxide (1.2 eq). Heat to 80 °C.

-

Dropwise, add ethyl N-benzyl-N-(2-ethoxycarbonylethyl)glycinate (1.0 eq). Stir for 4 hours. The ethoxide acts as a base to deprotonate the alpha-carbon, driving the intramolecular Claisen-type condensation.

-

Methylation: Cool the mixture to room temperature. Add anhydrous K2CO3 (1.5 eq) followed by dropwise addition of methyl iodide (1.2 eq).

-

Causality: The highly acidic proton between the ketone and ester in the Dieckmann product is easily abstracted, allowing rapid SN2 alkylation by MeI. Stir for 12 hours at room temperature.

-

Workup: Quench with H2O, extract with EtOAc, dry over Na2SO4, and concentrate under reduced pressure.

-

Validation Checkpoint: TLC (Hexane:EtOAc 4:1) should show complete consumption of the acyclic diester. GC-MS will confirm the mass of the methylated beta-keto ester intermediate.

Step 3: Decarboxylation

Objective: Remove the ester activating group to yield 1-benzyl-4-methylpyrrolidin-3-one.

-

Dissolve the crude intermediate in 6 M HCl (aqueous, 5 mL/mmol).

-

Reflux the mixture at 105 °C for 8 hours.

-

Causality: Acidic hydrolysis of the ethyl ester yields a beta-keto acid, which readily undergoes thermal decarboxylation via a cyclic six-membered transition state, expelling CO2 gas.

-

Workup: Cool to 0 °C, basify to pH 10 using 20% NaOH (aq) to free-base the pyrrolidine nitrogen. Extract with Dichloromethane (DCM) (3 x 15 mL). Wash the combined organic layers with brine, dry over Na2SO4, and concentrate.

-

Validation Checkpoint: IR spectroscopy will show the disappearance of the ester carbonyl stretch (~1735 cm⁻¹) and the retention of the ketone stretch (~1755 cm⁻¹ typical for 5-membered rings).

Step 4: Diastereoselective Reduction

Objective: Reduce the ketone to the secondary alcohol, establishing the target stereocenters[4][7].

-

Dissolve the crude 1-benzyl-4-methylpyrrolidin-3-one (1.0 eq) in anhydrous MeOH (0.5 M) under N2. Cool the solution strictly to 0 °C.

-

Add NaBH4 (2.0 eq) portion-wise over 30 minutes to control the exothermic evolution of hydrogen gas[4].

-

Causality: The C4-methyl group sterically blocks one face of the pyrrolidin-3-one ring. Hydride delivery from the NaBH4 occurs preferentially from the less hindered face, pushing the resulting hydroxyl group to the opposite face of the methyl group, yielding the trans-diastereomer.

-

Stir for 1 hour at 0 °C, then warm to room temperature for 3 hours[4].

-

Workup: Quench carefully with saturated aqueous NaHCO3 (20 mL). Extract with EtOAc (4 x 15 mL). Combine organic layers, dry over Na2SO4, filter, and concentrate under reduced pressure[4]. Purify via flash column chromatography (Silica gel, DCM:MeOH 95:5).

-

Validation Checkpoint: ¹H NMR (CDCl3) validation. The N-benzyl CH2 protons will appear as an AB system or a sharp singlet near 3.6 ppm. The C4-methyl will appear as a distinct doublet near 1.0 ppm. The C3-carbinol proton will present as a multiplet near 3.8-4.0 ppm.

References

Sources

- 1. 10xchem.com [10xchem.com]

- 2. (3S,4R)-N-benzyl-3-hydroxy-4-methylpyrrolidine - CAS号 137172-65-7 - 摩熵化学 [molaid.com]

- 3. rsc.org [rsc.org]

- 4. rsc.org [rsc.org]

- 5. 1-benzyl-3-methyl-2,5-dihydro-1H-pyrrole - CAS号 127073-77-2 - 摩熵化学 [molaid.com]

- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 7. theses.insa-lyon.fr [theses.insa-lyon.fr]

Application Notes & Protocols: A Guide to Pyrrolidine Synthesis via 1,3-Dipolar Cycloaddition

The pyrrolidine ring is a cornerstone in medicinal chemistry, recognized as a privileged scaffold due to its prevalence in a vast number of natural products and FDA-approved pharmaceuticals.[1][2] Its unique three-dimensional structure allows for a thorough exploration of pharmacophore space, making it an invaluable motif in modern drug design.[3][4] Among the myriad of synthetic strategies available, the [3+2] 1,3-dipolar cycloaddition of azomethine ylides stands out as one of the most powerful and convergent methods for constructing the pyrrolidine core.[5][6] This reaction is celebrated for its capacity to generate multiple new stereocenters with high levels of control in a single, atom-economical step, offering an efficient pathway to complex and stereochemically rich molecules.[7][8]

This document serves as an in-depth technical guide for researchers, chemists, and drug development professionals. It provides a detailed exploration of the reaction's mechanistic underpinnings, a field-proven protocol for its asymmetric execution, and insights into the critical parameters that govern its success.

Mechanistic Foundation: The Azomethine Ylide Cycloaddition

The 1,3-dipolar cycloaddition is a pericyclic reaction involving a 1,3-dipole and a dipolarophile, which come together to form a five-membered ring. In the context of pyrrolidine synthesis, the key component is the azomethine ylide, a reactive intermediate that serves as the three-atom (C-N-C) component.[9][10]

In-Situ Generation of the Azomethine Ylide: Azomethine ylides are typically transient species generated in situ through several established methods:

-

From α-Imino Esters: This is one of the most common methods, where deprotonation of an α-imino ester or phosphonate using a base in the presence of a Lewis acid catalyst generates a metal-complexed azomethine ylide.[9] This approach is central to many catalytic asymmetric variants.

-

Decarboxylative Condensation: The condensation of an α-amino acid with an aldehyde or ketone, followed by thermal decarboxylation, provides a straightforward, metal-free route to the ylide.[11][12] This is particularly useful in multicomponent reactions.

-

Ring-Opening of Aziridines: Both thermal and photochemical ring-opening of activated aziridines can produce azomethine ylides, though this method is less common in catalytic asymmetric synthesis.

The cycloaddition proceeds via a concerted mechanism, where the stereochemistry of the reacting alkene (the dipolarophile) is transferred to the newly formed pyrrolidine ring.[13] The regioselectivity and stereoselectivity are governed by Frontier Molecular Orbital (FMO) theory, with the dominant interaction typically occurring between the Highest Occupied Molecular Orbital (HOMO) of the azomethine ylide and the Lowest Unoccupied Molecular Orbital (LUMO) of the dipolarophile.[13] Consequently, electron-deficient alkenes, such as acrylates, maleimides, and vinyl sulfones, are excellent dipolarophiles for this transformation.[5][14]

Caption: General Mechanism of Catalytic 1,3-Dipolar Cycloaddition.

Protocol: Catalytic Asymmetric Synthesis of a 2,4,5-Trisubstituted Pyrrolidine

This protocol details a reliable method for the enantioselective synthesis of a polysubstituted pyrrolidine, adapted from methodologies employing copper(I)/chiral ligand complexes.[5][14] The reaction utilizes an α-imino ester as the azomethine ylide precursor and an electron-deficient alkene as the dipolarophile.

Objective: To synthesize an enantioenriched pyrrolidine derivative with high diastereo- and enantioselectivity.

Reaction Scheme:

-

1,3-Dipole Precursor: Methyl N-benzylideneglycinate

-

Dipolarophile: Aryl Vinyl Sulfone

-

Catalyst System: Copper(I) salt and a chiral diphosphine ligand (e.g., Taniaphos, ClickFerrophos)[5][14]

-

Base: A non-nucleophilic amine base (e.g., Triethylamine, DBU)

Materials & Reagents

| Reagent/Material | Grade | Supplier | Notes |

| Copper(I) Acetate (CuOAc) | 99.99% | Sigma-Aldrich | Store under inert atmosphere. |

| Chiral Ligand (e.g., ClickFerrophos) | ≥98% | Strem Chemicals | Store under inert atmosphere. |

| Methyl N-benzylideneglycinate | ≥97% | TCI | Synthesize or purchase. |

| Aryl Vinyl Sulfone | ≥97% | Alfa Aesar | Synthesize or purchase. |

| Diethyl Ether (Et₂O) | Anhydrous, ≥99.7% | Acros Organics | Use from a freshly opened bottle or distilled. |

| Triethylamine (Et₃N) | ≥99.5% | Sigma-Aldrich | Distill from CaH₂ before use. |

| Celite® | --- | Fisher Scientific | For filtration. |

| Silica Gel | 230-400 mesh | Sorbent Technologies | For column chromatography. |

Experimental Workflow

Sources

- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Application of Bicyclic Pyrrolidine in Drug Development [bldpharm.com]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Recent Advances in the Synthesis of Pyrrolidines | IntechOpen [intechopen.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Azomethine Ylides—Versatile Synthons for Pyrrolidinyl-Heterocyclic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. researchgate.net [researchgate.net]

- 13. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]

- 14. organic-chemistry.org [organic-chemistry.org]

Application Note: Purification & Resolution of 1-Benzyl-4-methylpyrrolidin-3-ol Isomers

This Application Note provides a comprehensive, expert-level guide for the purification and resolution of 1-Benzyl-4-methylpyrrolidin-3-ol isomers. This scaffold is a privileged intermediate in the synthesis of JAK inhibitors, GPCR ligands, and antimicrobial agents.

Introduction & Stereochemical Context

The molecule 1-Benzyl-4-methylpyrrolidin-3-ol contains two contiguous stereocenters at positions C3 and C4. This results in four distinct stereoisomers comprising two diastereomeric pairs (Cis and Trans), each consisting of two enantiomers.

Stereoisomer Landscape

| Isomer Configuration | Relationship | Physical State (Typical) |

| (3R, 4R) | Trans-Enantiomer A | Crystalline Solid / Viscous Oil |

| (3S, 4S) | Trans-Enantiomer B | Crystalline Solid / Viscous Oil |

| (3R, 4S) | Cis-Enantiomer A | Oil (Internal H-bond stabilized) |

| (3S, 4R) | Cis-Enantiomer B | Oil (Internal H-bond stabilized) |

Purification Strategy: The purification workflow follows a logical hierarchy:

-

Diastereomeric Separation: Separation of the Cis racemate from the Trans racemate. This is achieved via differences in physical properties (polarity, solubility).

-

Enantiomeric Resolution: Separation of the individual enantiomers from the purified diastereomer. This requires a chiral environment (Chiral HPLC, Enzymatic Resolution, or Diastereomeric Salt Formation).

Workflow Visualization

The following diagram outlines the decision tree for purifying the crude reaction mixture.

Figure 1: Strategic workflow for the isolation of single stereoisomers of 1-benzyl-4-methylpyrrolidin-3-ol.

Protocol A: Separation of Diastereomers (Flash Chromatography)

Principle: The Cis and Trans isomers exhibit different polarities due to the ability of the Cis isomer to form an intramolecular hydrogen bond between the hydroxyl proton and the pyrrolidine nitrogen lone pair. This often makes the Cis isomer less polar (higher

Materials

-

Stationary Phase: Silica Gel 60 (230–400 mesh).

-

Mobile Phase:

-